molecular formula C8H3BrF4O B8180121 4-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde

4-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde

Cat. No.: B8180121
M. Wt: 271.01 g/mol
InChI Key: XMKOBUURQZPYJB-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C8H3BrF4O. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzaldehyde core. It is used in various chemical syntheses and research applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Formylation: Introduction of the aldehyde group.

A specific synthetic route might involve the following steps:

    Step 1: Bromination of 2-fluoro-3-(trifluoromethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide.

    Step 2: Formylation of the resulting bromo compound using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Continuous flow reactors: For efficient and controlled bromination and formylation reactions.

    Catalyst recycling: To reduce costs and environmental impact.

    Purification techniques: Such as crystallization and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Nucleophilic substitution: Due to the presence of electron-withdrawing groups.

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Substituted benzaldehydes.

    Oxidation: 4-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid.

    Reduction: 4-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

4-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde is used in various fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine, fluorine, and trifluoromethyl groups, which make the aldehyde carbon more electrophilic. This enhances its susceptibility to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobenzaldehyde
  • 4-Bromo-3-(trifluoromethyl)benzaldehyde
  • 2-Fluoro-3-(trifluoromethyl)benzaldehyde

Uniqueness

4-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct electronic and steric properties. This makes it particularly useful in synthesizing compounds with specific reactivity and properties that are not easily achievable with other similar compounds.

Properties

IUPAC Name

4-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-5-2-1-4(3-14)7(10)6(5)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKOBUURQZPYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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